molecular formula C9H11NO2 B14258941 Formamide, N-(methoxymethyl)-N-phenyl- CAS No. 387818-16-8

Formamide, N-(methoxymethyl)-N-phenyl-

Katalognummer: B14258941
CAS-Nummer: 387818-16-8
Molekulargewicht: 165.19 g/mol
InChI-Schlüssel: QCDAFOVKCKVZLW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Formamide, N-(methoxymethyl)-N-phenyl- is an organic compound that belongs to the class of formamides It is characterized by the presence of a formamide group attached to a methoxymethyl and a phenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Formamide, N-(methoxymethyl)-N-phenyl- typically involves the reaction of N-phenylformamide with methoxymethyl chloride in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants and products. The general reaction scheme is as follows: [ \text{N-phenylformamide} + \text{methoxymethyl chloride} \rightarrow \text{Formamide, N-(methoxymethyl)-N-phenyl-} ]

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

Formamide, N-(methoxymethyl)-N-phenyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.

    Reduction: Reduction reactions can convert the formamide group to an amine.

    Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions often require catalysts or specific reagents like alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Amides or carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted formamides depending on the substituent introduced.

Wissenschaftliche Forschungsanwendungen

Formamide, N-(methoxymethyl)-N-phenyl- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of Formamide, N-(methoxymethyl)-N-phenyl- involves its interaction with various molecular targets. The formamide group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. The methoxymethyl and phenyl groups contribute to the compound’s overall stability and solubility, affecting its behavior in different environments.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Formamide: The simplest formamide, used as a solvent and chemical feedstock.

    N-methylformamide: Similar structure but with a methyl group instead of methoxymethyl.

    N,N-dimethylformamide: Contains two methyl groups attached to the nitrogen atom.

Uniqueness

Formamide, N-(methoxymethyl)-N-phenyl- is unique due to the presence of both methoxymethyl and phenyl groups, which impart distinct chemical properties and potential applications. Its structure allows for specific interactions and reactivity patterns not observed in simpler formamides.

Eigenschaften

CAS-Nummer

387818-16-8

Molekularformel

C9H11NO2

Molekulargewicht

165.19 g/mol

IUPAC-Name

N-(methoxymethyl)-N-phenylformamide

InChI

InChI=1S/C9H11NO2/c1-12-8-10(7-11)9-5-3-2-4-6-9/h2-7H,8H2,1H3

InChI-Schlüssel

QCDAFOVKCKVZLW-UHFFFAOYSA-N

Kanonische SMILES

COCN(C=O)C1=CC=CC=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.